molecular formula C9H11FO4S B2684286 1-Fluorosulfonyloxy-4-propoxybenzene CAS No. 2378502-96-4

1-Fluorosulfonyloxy-4-propoxybenzene

Cat. No. B2684286
CAS RN: 2378502-96-4
M. Wt: 234.24
InChI Key: RIVSGFULEUVUHT-UHFFFAOYSA-N
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Description

“1-Fluorosulfonyloxy-4-propoxybenzene” is a chemical compound with the molecular formula C9H11FO . It is a liquid at room temperature .

Scientific Research Applications

Chemical Synthesis and Molecular Rearrangement

  • Aryloxy-substituted benzyl ethers, similar in functional group arrangement to "1-Fluorosulfonyloxy-4-propoxybenzene," have been utilized in synthetically useful Brønsted acid-promoted arylbenzyl ether to o-benzylphenol rearrangements. Such processes highlight the compound's potential in organic synthesis and molecular rearrangements (Luzzio & Chen, 2009).

Environmental Remediation

  • Heat-activated persulfate oxidation studies, involving the degradation of perfluoroalkyl substances (PFAS), demonstrate the potential use of fluorinated compounds in environmental remediation. Although "1-Fluorosulfonyloxy-4-propoxybenzene" was not mentioned, the relevance of fluorinated substances in such contexts is evident (Park et al., 2016).

Membrane Chemistry

  • Research on the modification of membranes using sulfhydryl and amino reactive reagents provides insights into how similar fluorosulfonyl compounds could affect anion and cation permeability in biological systems (Knauf & Rothstein, 1971).

Organometallic Chemistry and Catalysis

  • The use of fluorobenzenes in organometallic chemistry underlines the potential applications of "1-Fluorosulfonyloxy-4-propoxybenzene" in catalysis and as a solvent or ligand in transition-metal-mediated reactions (Pike, Crimmin, & Chaplin, 2017).

Molecular Biology and Protein Engineering

  • Genetically encoded fluorosulfonyloxybenzoyl-l-lysine for expansive covalent bonding of proteins via SuFEx chemistry represents an advanced application in protein engineering, demonstrating the utility of fluorosulfonyl functionalities in biochemistry and molecular biology (Liu et al., 2021).

Safety and Hazards

While specific safety data for “1-Fluorosulfonyloxy-4-propoxybenzene” is not available, it’s always important to handle chemical substances with care, using appropriate personal protective equipment and following safety guidelines .

properties

IUPAC Name

1-fluorosulfonyloxy-4-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO4S/c1-2-7-13-8-3-5-9(6-4-8)14-15(10,11)12/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVSGFULEUVUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluorosulfonyloxy-4-propoxybenzene

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